molecular formula C6H3BrClNO B170018 6-Bromopicolinic acid chloride CAS No. 139487-69-7

6-Bromopicolinic acid chloride

Cat. No. B170018
CAS RN: 139487-69-7
M. Wt: 220.45 g/mol
InChI Key: UBJUDOWYGUICSE-UHFFFAOYSA-N
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Description

6-Bromopicolinic acid chloride, also known as 2-Bromopyridine-6-carbonyl chloride or 6-bromopyridine-2-carbonyl chloride, is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 g/mol .


Synthesis Analysis

The synthesis of this compound has been studied in the context of its complexes with copper and nickel . For instance, copper (II) complexes of 6-bromopicolinic acid were prepared and characterized by spectroscopic methods . Nickel (II) complexes of 6-bromopicolinic acid were also prepared and characterized by spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a chlorine atom, a nitrogen atom, and an oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H .


Chemical Reactions Analysis

The photochemistry of 6-bromopicolinate ions was investigated by product studies and ns laser flash photolysis . In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų . It has a rotatable bond count of 1 . The compound is canonicalized .

Scientific Research Applications

Synthesis and Structural Analysis

6-Bromopicolinic acid chloride is used in various synthesis processes and structural studies. For instance, it plays a crucial role in the synthesis of bipyridine compounds, as demonstrated by Cassol et al. (2000), who developed high-yielding preparations of 6,6′-dimethyl-2,2′-bipyridine via homocoupling of 6-bromopicoline (Cassol, Demnitz, Navarro, & Neves, 2000). Additionally, Kukovec and Popović (2009) highlighted its use in the formation of polymorphs of cobalt(II) complexes, where different pH values influenced the formation of triclinic and monoclinic polymorphs (Kukovec & Popović, 2009).

Photochemical and Photobiological Studies

This compound is also significant in photochemical research. Rollet and Richard (2006) studied the reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids, revealing contrasting effects of bromide and chloride in these reactions (Rollet & Richard, 2006). Another study by the same authors investigated the photodehalogenation of 6-chloro and 6-bromopicolinic acids, contributing to the understanding of these compounds' photochemistry in different solvents (Rollet, Richard, & Pilichowski, 2006).

Coordination Chemistry and Magnetic Properties

In coordination chemistry, this compound has been used to study copper(II) complexes, as shown by Kukovec et al. (2008), who examined the synthesis, spectroscopic, thermal, and magnetic properties of such complexes (Kukovec, Popović, Kozlevčar, & Jagličić, 2008). This includes investigations into the different coordination modes and the impact on magnetic properties.

Catalysis and Coupling Reactions

The compound is also employed in catalysis, as evidenced by Bernhardson, Widlicka, and Singer (2019), who identified 6-hydroxypicolinamide ligands derived from 6-bromopicolinic acid for Cu-catalyzed couplings of heteroaryl bromides and chlorides (Bernhardson, Widlicka, & Singer, 2019).

Pseudopolymorphism Studies

Pseudopolymorphism studies involving nickel(II) complexes with 6-bromopicolinic acid have been conducted by Kukovec and Popović (2009), providing insights into the different crystal structures and thermal stability of these complexes (Kukovec & Popović, 2009).

Additional Applications

Further applications include studies in organometallic chemistry, as highlighted by Dömötör et al. (2017), who explored complex formation processes with 6-methylpicolinic acid, a related compound (Dömötör et al., 2017), and in the field of material sciences for the development of novel monomers and polymers (Wang et al., 2006).

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .

Mode of Action

The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromopyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJUDOWYGUICSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4 g of 6-bromopyridine-2-carboxylic acid and 25 g of thionyl chloride are refluxed for 1 hour. The excess thionyl chloride is removed in a vacuum and the residue is distilled on a bulb tube at 110° C. and 0.04 mbar. The 6-bromopyridine-2-carboxylic acid chloride thus obtained is dissolved together with 3.32 g of 4-aminobutyric acid ethyl ester, hydrochloride in 40 ml of dioxane, mixed under ice cooling with 6 g of triethylamine and stirred for 5 hours at room temperature. The reaction mixture is added to water, extracted with diethyl ether, dried (sodium sulfate) and concentrated by evaporation. The residue is distilled on a bulb tube at 170° C. and 0.04 mbar and 3.2 g of 4-(6-bromo-2-pyridylcarbonylamino)-butyric acid ethyl ester is thus obtained as bright yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-2-pyridinecarboxylic acid (1 g, 5 mmol) in SOCl2 (10 ml, 140 mmol) was heated to 70° C. for 6 hours and concentrated to dryness to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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